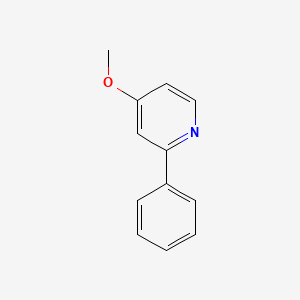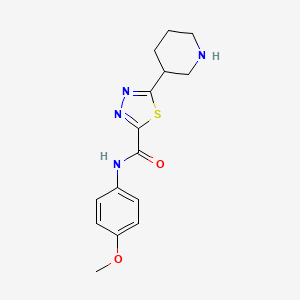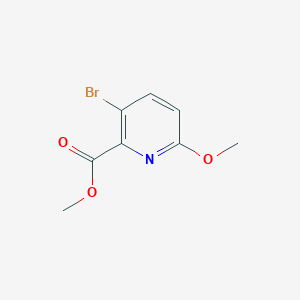
3-(Methylsulfanyl)butan-1-amine
Übersicht
Beschreibung
3-(Methylsulfanyl)butan-1-amine, also known as MSBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSBA is a primary amine that contains a methylsulfanyl group attached to a butyl chain.
Wissenschaftliche Forschungsanwendungen
Versatile Intermediates for Asymmetric Synthesis
3-(Methylsulfanyl)butan-1-amine plays a crucial role in asymmetric synthesis, especially as an intermediate. The N-tert-butanesulfinyl imines, derived from such compounds, are prepared in high yields and are essential for the synthesis of a wide range of highly enantioenriched amines. This includes alpha-branched and alpha,alpha-dibranched amines, amino acids, and alpha-trifluoromethyl amines, showcasing its versatility in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).
Facilitating Stereospecific Synthesis
This chemical is also instrumental in stereospecific synthesis processes. For example, the Mitsunobu reaction utilizes such compounds for the facile synthesis of secondary amines from alcohols, demonstrating an efficient route for producing various enantiomers of antitumor polyamines (Edwards, Stemerick, & Mccarthy, 1990).
In Magnetic Nanocatalysis
3-(Methylsulfanyl)butan-1-amine is significant in the field of nanocatalysis. It has been used in the preparation of magnetic nanocatalysts like Fe3O4@WO3-EAE-SO3H for the green synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This showcases its application in developing novel, efficient nanocatalysts for organic synthesis (Ghasemzadeh & Akhlaghinia, 2017).
Amine Exchange Reactions
In the field of organic chemistry, 3-(Methylsulfanyl)butan-1-amine is used in amine exchange reactions. Such reactions are pivotal in synthesizing complex organic compounds, further expanding the scope of synthetic methodologies (Min’yan’, Ramsh, Fundamenskii, Solov’eva, & Zakharov, 2010).
Asymmetric Synthesis of Bioactive Molecules
This compound is also central to the asymmetric synthesis of chiral amines, which are prevalent in many bioactive molecules. The tert-Butanesulfinamide derivative is a prime example, used in the synthesis of diverse amine structures, including those used in drug development (Xu, Chowdhury, & Ellman, 2013).
Eigenschaften
IUPAC Name |
3-methylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(7-2)3-4-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDNYBMVODCOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate](/img/structure/B1420884.png)
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)
![3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420886.png)


![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)



![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)

